N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide
Description
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide is a compound with a unique structure that combines a carbamoyl group, a cyclohexylsulfanyl group, and a methylbutanamide backbone
Properties
IUPAC Name |
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-8(2)10(11(15)14-12(13)16)17-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKTUXJGQBUGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)SC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide typically involves the reaction of a suitable amine with a carbamoyl chloride derivative. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction. For example, the reaction can be carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The process can be optimized by adjusting parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or carbamates.
Scientific Research Applications
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes such as carbamoylases, which catalyze the hydrolysis of the carbamoyl group. This interaction can lead to the formation of products that are important in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-carbamoylaspartic acid: Another compound with a carbamoyl group, used in metabolic studies.
N-carbamoyl-D-amino acids: Used in the production of optically pure amino acids.
Uniqueness
N-carbamoyl-2-cyclohexylsulfanyl-3-methylbutanamide is unique due to its combination of a cyclohexylsulfanyl group and a methylbutanamide backbone, which imparts distinct chemical and physical properties compared to other carbamoyl compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
